molecular formula C12H9Cl3N2O3 B8415725 5-Ethoxycarbonyl-3-trichloroacetylimidazo[1,2-a]pyridine

5-Ethoxycarbonyl-3-trichloroacetylimidazo[1,2-a]pyridine

Cat. No. B8415725
M. Wt: 335.6 g/mol
InChI Key: LGPIPSPYXQSNIX-UHFFFAOYSA-N
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Patent
US05958942

Procedure details

To a solution of 2.64 g (7.55 mmol) of 5-ethoxycarbonyl-3-trichloroacetylimidazo[1,2-a]pyridine in 20 ml of acetonitrile was added 2.5 ml of 25% aqueous ammonia. The mixture was stirred for 5 hours at room temperature. The resulting crystals were collected by filtration and washed with acetonitrile to give 393 mg of the desired compound (27.8%, pale brown solid).
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
27.8%

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[N:11]2[C:12]([C:15](=[O:20])C(Cl)(Cl)Cl)=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])C.[NH3:21]>C(#N)C>[N:14]1[CH:13]=[C:12]2[N:11]3[C:6](=[CH:7][CH:8]=[CH:9][C:10]=13)[C:4](=[O:5])[NH:21][C:15]2=[O:20]

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=CC=2N1C(=CN2)C(C(Cl)(Cl)Cl)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N=1C=C2C(NC(C3=CC=CC1N23)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 393 mg
YIELD: PERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.